N-(2-furoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea
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Overview
Description
N-(2-furoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a furan ring, a piperazine ring, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methylbenzoyl chloride with piperazine to form 4-(2-methylbenzoyl)piperazine.
Coupling with Phenyl Isothiocyanate: The next step involves the reaction of 4-(2-methylbenzoyl)piperazine with phenyl isothiocyanate to form the intermediate compound.
Cyclization with Furan-2-carboxylic Acid: The final step involves the cyclization of the intermediate compound with furan-2-carboxylic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-furoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-furoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Pharmacology: The compound is investigated for its neuroprotective effects against neurotoxicity induced by heavy metals.
Biological Studies: It is used in in vitro and in vivo studies to understand its pharmacokinetic properties and biological activity.
Mechanism of Action
The mechanism of action of N-(2-furoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Neuroprotection: It exerts neuroprotective effects by reducing oxidative stress and preventing lipid peroxidation and protein damage.
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl}carbamic acid ethyl ester: Another piperazine derivative with neuroprotective properties.
4-(2-methylbenzoyl)piperazine: A simpler derivative used as an intermediate in the synthesis of more complex compounds.
Uniqueness
N-(2-furoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea is unique due to its combination of a furan ring, a piperazine ring, and a benzoyl group, which imparts distinct pharmacological properties. Its ability to inhibit acetylcholinesterase and provide neuroprotection makes it a promising candidate for further research in medicinal chemistry and pharmacology .
Properties
CAS No. |
573975-67-4 |
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Molecular Formula |
C24H24N4O3S |
Molecular Weight |
448.5g/mol |
IUPAC Name |
N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H24N4O3S/c1-17-5-2-3-6-20(17)23(30)28-14-12-27(13-15-28)19-10-8-18(9-11-19)25-24(32)26-22(29)21-7-4-16-31-21/h2-11,16H,12-15H2,1H3,(H2,25,26,29,32) |
InChI Key |
LEHPHUZOYPVZPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CO4 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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